NMDA Receptor Binding Affinity: N-Methyl Substitution Reduces Potency Compared to Milnacipran
The N-methyl derivative of milnacipran (compound 7), which shares the N-methylcyclopropanecarboxamide core but includes an additional aminomethyl group, exhibits a 2.1-fold reduction in NMDA receptor binding affinity compared to milnacipran itself (IC50: 13 µM vs. 6.3 µM). This demonstrates that the simple N-methyl substitution, while maintaining some activity, significantly reduces potency compared to a diethyl-substituted analog [1].
| Evidence Dimension | NMDA receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 13 ± 2.1 µM (for N-methyl milnacipran derivative, compound 7) |
| Comparator Or Baseline | Milnacipran (diethyl derivative, compound 1): 6.3 ± 0.3 µM |
| Quantified Difference | 2.1-fold higher IC50 (lower affinity) |
| Conditions | In vitro radioligand binding assay using rat brain synaptic membranes |
Why This Matters
This data quantifies the impact of N-substitution on NMDA receptor affinity, guiding researchers in selecting the appropriate scaffold for desired potency levels.
- [1] Shuto S, Takada H, Mochizuki D, Tsujita R, Hase Y, Ono S, Shibuya N, Matsuda A. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. J Med Chem. 1995 Jul 21;38(15):2964-8. doi: 10.1021/jm00015a019. PMID: 7636857. View Source
